Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Historical Development of Tetrahydrobenzo[b]Thiophene Chemistry
The synthesis of tetrahydrobenzo[b]thiophene derivatives traces back to the mid-20th century, with pivotal advancements arising from the Gewald reaction. First reported in 1961, this multicomponent reaction enabled efficient access to 2-aminothiophene scaffolds by cyclizing ketones, cyanides, and sulfur donors under basic conditions. Modifications to the Gewald protocol, such as the use of iron catalysts, later facilitated the preparation of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate, a direct precursor to the title compound. The development of one-pot multicomponent reactions further streamlined the synthesis of complex tetrahydrobenzo[b]thiophenes, emphasizing atom economy and functional group tolerance.
Significance of Benzo[b]Thiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged structure in drug discovery due to its aromatic stability, sulfur-mediated bioactivity, and structural mimicry of endogenous molecules. Clinically approved derivatives like raloxifene (selective estrogen receptor modulator) and zileuton (leukotriene inhibitor) underscore its therapeutic versatility. The tetrahydrobenzo[b]thiophene variant, with a partially saturated thiophene ring, enhances conformational flexibility while retaining key pharmacophoric features. This balance enables interactions with diverse targets, including tubulin, topoisomerases, and kinase enzymes.
Structural Features and Pharmacophoric Importance
Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (C₁₉H₂₄N₂O₃S, MW 360.47 g/mol) exhibits three critical domains:
- Tetrahydrobenzo[b]thiophene core : The fused bicyclic system provides planar aromaticity for DNA intercalation, while the sulfur atom participates in hydrophobic and hydrogen-bonding interactions.
- β-Enaminonitrile side chain : The conjugated enaminonitrile group enhances electron delocalization, stabilizing transition states during tubulin binding.
- Nitrilo-dimethyloxopentene substituent : This electrophilic moiety facilitates covalent interactions with cysteine residues in target proteins, as demonstrated in molecular docking studies.
Table 1: Key Molecular Descriptors of the Title Compound
| Parameter | Value |
|---|---|
| Polar Surface Area | 96.2 Ų |
| LogP (Octanol-Water) | 3.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 7 |
Data derived from DFT calculations and pharmacokinetic modeling highlight its optimal drug-likeness, with a balance between solubility (PSA < 140 Ų) and membrane permeability (LogP 3.1).
Current Research Trends and Applications
Recent studies focus on three primary areas:
- Anticancer Drug Development : The title compound’s analogs exhibit nanomolar IC₅₀ values against MCF7 and HepG2 cell lines, attributed to tubulin polymerization inhibition and topoisomerase I/II interference. Synergistic effects with taxanes and vinca alkaloids are under investigation.
- Antioxidant Applications : Derivatives with tert-butyl groups (e.g., compound 1 in Source 3) demonstrate radical scavenging activity comparable to ascorbic acid, linked to their ability to chelate transition metals
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-24-18(23)15-13-8-6-7-9-14(13)25-17(15)21-11-12(10-20)16(22)19(2,3)4/h11,21H,5-9H2,1-4H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTANWKEZYJILW-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC=C(C#N)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N/C=C(/C#N)\C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles. The nitrilo and dimethyl-oxopent-1-enyl groups are then introduced through nucleophilic substitution and condensation reactions, respectively. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts and solvents are carefully selected to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrilo group to an amine or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a series of multistep organic reactions that involve cyclization of thiophene derivatives and subsequent modifications to introduce the nitrilo and dimethyl groups. The final step typically involves esterification to yield the ethyl ester form . Its molecular formula is , with a molecular weight of 360.47 g/mol .
Biological Activities
Antitumor Activity:
Recent studies have highlighted the antitumor potential of compounds related to ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. For instance, derivatives have been tested against breast cancer cell lines (MCF-7) and liver cancer cells (HepG-2), demonstrating significant apoptosis-inducing properties . The mechanism of action involves the activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.
Antiviral and Antibacterial Properties:
The compound has also shown promise in antiviral and antibacterial assays. Its structural components allow for interaction with biological targets that are critical for the survival of pathogens. For example, derivatives have been evaluated for their efficacy against various bacterial strains and viruses, with some demonstrating notable inhibitory effects .
Anti-inflammatory Effects:
Research indicates that certain derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions where inflammation plays a central role in disease progression, such as arthritis or chronic inflammatory diseases .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on this compound and evaluated their cytotoxicity against MCF-7 and HepG-2 cell lines. The most active compound showed IC50 values significantly lower than standard chemotherapeutic agents, indicating its potential as an effective anticancer drug .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of synthesized derivatives against a panel of bacterial strains including E. coli and S. aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The nitrilo group can form hydrogen bonds with biological macromolecules, while the benzo[b]thiophene core can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
2-(1,3-Dioxoisoindolin-2-Yl)-6-Phenyl-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile (12)
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates (3a–3k)
- Synthesis: Derived from Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes. Yields: 72–94% .
- Key Features : Active methylene groups enable facile functionalization. Substituents like 4-hydroxy-3,5-dimethoxyphenyl enhance antioxidant activity .
Physicochemical and Spectral Comparisons
Functional Comparisons: Antioxidant Activity
The target compound’s nitrile-enaminone side chain may confer radical-scavenging activity, akin to ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives. For example:
- Compound 3f : Exhibits significant antioxidant activity due to electron-donating 4-hydroxy-3,5-dimethoxyphenyl substituents (IC₅₀: 15.2 μM in DPPH assay) .
Key Research Findings
Synthetic Versatility : The tetrahydrobenzo[b]thiophene core serves as a versatile scaffold for diverse modifications, enabling the incorporation of nitriles, esters, and aryl groups .
Bioactivity Correlations : Electron-rich substituents (e.g., hydroxyl, methoxy) enhance antioxidant efficacy, while bulky groups (e.g., phthalimide) improve thermal stability .
Yield Optimization: Knoevenagel condensations typically achieve higher yields (72–94%) compared to Petasis reactions (22%) due to milder conditions .
Biological Activity
Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 1024721-16-1) is a complex organic compound notable for its diverse biological activities. This article delves into its biological properties, focusing on its anticancer potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H24N2O3S
Molecular Weight: 360.47 g/mol
IUPAC Name: Ethyl 2-[[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
The compound features a benzo[b]thiophene core and is functionalized with an ethyl ester and a nitrilo group. Its unique structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly in breast cancer models. The following table summarizes key findings related to its cytotoxic effects:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 | 23.2 | Induction of apoptosis and necrosis |
| Study 2 | MCF-7 | 49.9 | G2/M-phase cell cycle arrest |
| Study 3 | Various | 52.9 - 95.9 | STAT3 inhibition and apoptosis induction |
- Induction of Apoptosis:
- Cell Cycle Arrest:
- Inhibition of Key Pathways:
Case Studies
Several case studies have documented the biological activity of this compound:
- Breast Cancer Model:
- Toxicity Assessment:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Methodology : The core scaffold is typically synthesized via cyclocondensation reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can react with substituted aromatic amines or acid hydrazides in polyphosphoric acid to form 3-hetaryl derivatives . Knoevenagel condensation is also widely used to introduce α,β-unsaturated nitrile groups at the 2-amino position, utilizing substituted benzaldehydes, piperidine, and acetic acid in toluene (5–6 hours, 72–94% yield) .
- Optimization : Recrystallization with alcohols (e.g., methanol or ethanol) is standard for purification. IR, NMR, and mass spectrometry are critical for structural validation .
Q. How are spectroscopic techniques applied to confirm the structure of this compound and its derivatives?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm, C≡N at ~2200 cm, and NH stretches at ~3300 cm) .
- NMR : NMR resolves protons on the tetrahydrobenzo[b]thiophene ring (δ 1.2–3.0 ppm for cyclohexyl protons) and substituents (e.g., aromatic protons at δ 6.5–8.0 ppm). NMR confirms carbonyl carbons (δ ~165 ppm) and nitrile carbons (δ ~115 ppm) .
- Mass Spectrometry : HRMS or LC-MS validates molecular weight and fragmentation patterns .
Q. What reaction conditions optimize the introduction of substituents at the 2-amino position?
- Methodology : Acylation reactions with anhydrides (e.g., succinic anhydride, maleic anhydride) in dry CHCl under nitrogen, followed by reflux (12–24 hours), yield carboxamide derivatives. Purification via reverse-phase HPLC (MeCN:HO gradients) ensures high purity (65–78% yields) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence antioxidant and anti-inflammatory activities?
- Methodology : In vitro antioxidant assays (DPPH radical scavenging, FRAP) and in vivo anti-inflammatory models (carrageenan-induced paw edema) are used. For example, electron-withdrawing groups (e.g., nitro) enhance radical scavenging, while bulky substituents (e.g., tert-butyl) improve lipophilicity and membrane penetration .
- Data Contradictions : Some derivatives with para-methoxy groups show reduced activity due to steric hindrance, highlighting the need for substituent positioning analysis .
Q. What mechanistic insights explain the antibacterial activity of these derivatives?
- Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are performed. Derivatives with carboxamide groups (e.g., compound 31) disrupt bacterial membrane integrity via hydrophobic interactions, confirmed by SEM imaging .
- SAR Analysis : The presence of a cyano group (C≡N) at position 3 correlates with enhanced bactericidal activity, likely due to increased electrophilicity and target binding .
Q. How can discrepancies in bioactivity data between in vitro and in vivo models be resolved?
- Methodology : Pharmacokinetic studies (e.g., bioavailability, metabolic stability) are essential. For instance, ester derivatives may exhibit poor in vivo efficacy due to rapid hydrolysis, necessitating prodrug strategies (e.g., tert-butyl ester protection) .
- Case Study : Compound 32 (carboxylic acid derivative) shows higher in vivo anti-inflammatory activity than its ethyl ester counterpart, attributed to improved solubility and tissue distribution .
Q. What computational approaches are used to predict the binding affinity of these compounds to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations analyze interactions with targets like COX-2 or bacterial topoisomerases. QSAR models identify critical descriptors (e.g., logP, polar surface area) for activity optimization .
- Validation : Correlation between predicted and experimental IC values (R > 0.85) validates model reliability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
